molecular formula C13H17N5O5S B12368969 SARS-CoV-2-IN-78

SARS-CoV-2-IN-78

Cat. No.: B12368969
M. Wt: 355.37 g/mol
InChI Key: JXYJDRSYWXIEQE-IQNOZHCOSA-N
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Description

SARS-CoV-2-IN-78 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication and infection process. The development of this compound is a response to the urgent need for effective treatments to combat the COVID-19 pandemic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-78 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its activity and specificity. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity. This involves:

    Optimization of reaction conditions: to maximize yield and minimize by-products.

    Use of continuous flow reactors: to enhance reaction efficiency.

    Implementation of stringent quality control measures: to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions: SARS-CoV-2-IN-78 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity.

Scientific Research Applications

SARS-CoV-2-IN-78 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to inhibit viral replication and its interactions with cellular proteins.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.

    Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-78 involves targeting specific proteins and pathways essential for the viral replication process. The compound binds to the active site of viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include:

    Viral proteases: Enzymes responsible for processing viral polyproteins.

    RNA-dependent RNA polymerase: Enzyme involved in viral RNA synthesis.

    Host cell receptors: Proteins on the host cell surface that facilitate viral entry.

Comparison with Similar Compounds

  • Remdesivir
  • Favipiravir
  • Molnupiravir
  • Lopinavir
  • Ritonavir

SARS-CoV-2-IN-78 stands out due to its specific targeting of viral proteases and its potential for higher efficacy and lower resistance development compared to other compounds.

Properties

Molecular Formula

C13H17N5O5S

Molecular Weight

355.37 g/mol

IUPAC Name

3-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H17N5O5S/c14-11-8-12(16-4-15-11)18(5-17-8)13-10(22)9(21)6(23-13)3-24-2-1-7(19)20/h4-6,9-10,13,21-22H,1-3H2,(H,19,20)(H2,14,15,16)/t6-,9?,10+,13-/m1/s1

InChI Key

JXYJDRSYWXIEQE-IQNOZHCOSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CSCCC(=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(=O)O)O)O)N

Origin of Product

United States

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